molecular formula C5H11Cl B1207488 1-Chloro-2,2-dimethylpropane CAS No. 753-89-9

1-Chloro-2,2-dimethylpropane

Cat. No.: B1207488
CAS No.: 753-89-9
M. Wt: 106.59 g/mol
InChI Key: JEKYMVBQWWZVHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2,2-dimethylpropane, also known as neopentyl chloride, is an organic compound with the molecular formula C5H11Cl. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by its unique structure, where a chlorine atom is attached to a carbon atom that is bonded to three methyl groups, making it a highly branched alkyl chloride .

Biochemical Analysis

Biochemical Properties

1-Chloro-2,2-dimethylpropane plays a significant role in biochemical reactions, particularly in nucleophilic substitution reactions. It is known to interact with enzymes such as haloalkane dehalogenases, which catalyze the hydrolytic dehalogenation of halogenated alkanes. For instance, the enzyme LinB from Sphingomonas paucimobilis UT26 has been studied for its ability to catalyze the dehalogenation of this compound . The interaction between this compound and these enzymes involves the cleavage of the carbon-chlorine bond, resulting in the formation of alcohols and halide ions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of certain dehalogenases by binding to their active sites, preventing the catalysis of halogenated substrates . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its metabolism by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, resulting in the formation of reactive intermediates that can further react with cellular biomolecules . The compound can also affect metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy production and utilization.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . For example, this compound can accumulate in lipid-rich regions of cells, affecting membrane integrity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,2-dimethylpropane can be synthesized through the chlorination of 2,2-dimethylpropane (neopentane). The reaction typically involves the use of chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and controlled chlorination. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature and reaction time .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,2-dimethylpropane primarily undergoes nucleophilic substitution reactions (SN2) due to the presence of the chlorine atom, which is a good leaving group. The compound can also participate in elimination reactions (E2) under appropriate conditions .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Chloro-2,2-dimethylpropane is used in various scientific research applications, including:

Comparison with Similar Compounds

1-Chloro-2,2-dimethylpropane can be compared with other similar compounds such as:

Uniqueness: The high degree of branching in this compound makes it more sterically hindered compared to its linear or less branched analogs. This steric hindrance affects its reactivity, particularly in nucleophilic substitution reactions, where it is less reactive than less hindered alkyl chlorides .

Properties

IUPAC Name

1-chloro-2,2-dimethylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11Cl/c1-5(2,3)4-6/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKYMVBQWWZVHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061069
Record name 1-Chloro-2,2-dimethylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with a sweet odor; [Alfa Aesar MSDS]
Record name 1-Chloro-2,2-dimethylpropane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16934
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

753-89-9
Record name 1-Chloro-2,2-dimethylpropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=753-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neopentyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000753899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1-chloro-2,2-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Chloro-2,2-dimethylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-2,2-dimethylpropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.946
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NEOPENTYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3J2EQV2JR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-2,2-dimethylpropane
Reactant of Route 2
Reactant of Route 2
1-Chloro-2,2-dimethylpropane
Reactant of Route 3
1-Chloro-2,2-dimethylpropane
Reactant of Route 4
Reactant of Route 4
1-Chloro-2,2-dimethylpropane
Reactant of Route 5
Reactant of Route 5
1-Chloro-2,2-dimethylpropane
Reactant of Route 6
1-Chloro-2,2-dimethylpropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.